molecular formula C6H7N3O2 B1342599 Methyl 4-aminopyrimidine-5-carboxylate CAS No. 714975-53-8

Methyl 4-aminopyrimidine-5-carboxylate

Cat. No.: B1342599
CAS No.: 714975-53-8
M. Wt: 153.14 g/mol
InChI Key: SGGFEYSMPKNABG-UHFFFAOYSA-N
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Description

Methyl 4-aminopyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C6H7N3O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-aminopyrimidine-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-aminopyrimidine with methyl chloroformate under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-aminopyrimidine in a suitable solvent, such as dichloromethane.
  • Add a base, such as triethylamine, to the solution.
  • Slowly add methyl chloroformate to the reaction mixture while maintaining a low temperature.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminopyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-aminopyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-aminopyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby modulating cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Methyl 4-aminopyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:

  • Methyl 2-aminopyrimidine-5-carboxylate
  • Methyl 5-aminoisoxazole-4-carboxylate
  • Methyl 5-methylthiazole-4-carboxylate

These compounds share similar structural features but differ in the position and nature of substituents on the pyrimidine ring

Properties

IUPAC Name

methyl 4-aminopyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-8-3-9-5(4)7/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGFEYSMPKNABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90596644
Record name Methyl 4-aminopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

714975-53-8
Record name Methyl 4-aminopyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90596644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does methyl 4-aminopyrimidine-5-carboxylate contribute to the formation of luminescent metal complexes?

A: this compound acts as a building block in a metal-mediated self-assembly process with isocyanides. In the presence of Palladium(II) or Platinum(II) ions, it participates in the formation of C,N-cyclometalated acyclic diaminocarbene (ADC) ligands. These ligands, when coordinated to the metal center, create complexes capable of phosphorescence. The study highlights that the luminescence observed, particularly in the solid state, arises from the triplet-state metal/metal-to-ligand charge-transfer (3MMLCT) []. This means that upon excitation, an electron transitions from an orbital primarily located on the metal to one primarily located on the ligand, and this excited state then relaxes to the ground state by emitting light. The structure of the this compound derived ligand and its interaction with the metal center are crucial for enabling this phosphorescent behavior.

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